Benzyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate
Overview
Description
Benzyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C14H17F3N2O2 and a molecular weight of 302.29 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with a benzyl group and a trifluoroethyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of Benzyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate typically involves the reaction of piperazine with benzyl chloroformate and 2,2,2-trifluoroethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Benzyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced piperazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or trifluoroethyl groups, using reagents like sodium hydride or potassium tert-butoxide.
Scientific Research Applications
Benzyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Benzyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying the modulation of biological pathways and the development of new therapeutic agents .
Comparison with Similar Compounds
Benzyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate can be compared to other piperazine derivatives, such as:
1-(2,2,2-Trifluoroethyl)piperazine: This compound lacks the benzyl group, making it less lipophilic and potentially less effective in penetrating biological membranes.
1-Benzylpiperazine: This compound lacks the trifluoroethyl group, which may reduce its ability to interact with certain biological targets.
1-Boc-4-(2,2,2-trifluoroethyl)piperazine: This compound includes a Boc (tert-butoxycarbonyl) protecting group, which can be removed under acidic conditions to yield the free amine.
Properties
IUPAC Name |
benzyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O2/c15-14(16,17)11-18-6-8-19(9-7-18)13(20)21-10-12-4-2-1-3-5-12/h1-5H,6-11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQODSSOKXSEIAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(F)(F)F)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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